molecular formula C13H28Cl2N2 B1458444 N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride CAS No. 1803599-45-2

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride

Cat. No.: B1458444
CAS No.: 1803599-45-2
M. Wt: 283.3 g/mol
InChI Key: CQGWGYXKUOUXLF-UHFFFAOYSA-N
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Description

(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 and a molecular weight of 283.3 g/mol . This compound is known for its unique structure, which includes a quinolizidine ring system, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the quinolizidine ring. This can be achieved through a series of cyclization reactions. The final product is obtained by reacting the intermediate with propylamine under specific conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways related to mood and cognition. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the serotonin and dopamine systems.

Comparison with Similar Compounds

Similar compounds include other quinolizidine derivatives, such as:

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWGYXKUOUXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCN2C1CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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